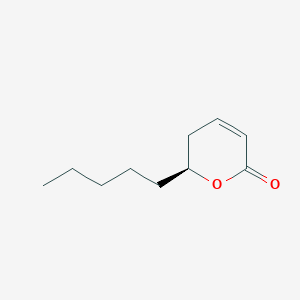

(S)-(+)-Massoialactone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-pentyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIAPMWNCQWNW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024940 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61248-45-1, 51154-96-2 | |

| Record name | Massoialactone, (S)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC721360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASSOIALACTONE, (S)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BQO1SP2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of (S)-(+)-Massoialactone

The following technical guide details the physical, chemical, and biological profile of (S)-(+)-Massoialactone , a bioactive

Physicochemical Characterization, Synthesis, and Therapeutic Potential

Executive Summary

(S)-(+)-Massoialactone (C-10 massoia lactone) is an

Molecular Identity & Stereochemistry

| Parameter | Data |

| IUPAC Name | (S)-5,6-dihydro-6-pentyl-2H-pyran-2-one |

| Common Name | (S)-(+)-Massoialactone; C-10 Massoia lactone |

| CAS Number | 61248-45-1 (Specific to (S)-isomer) |

| Molecular Formula | |

| Molecular Weight | 168.23 g/mol |

| Chiral Center | C-6 (S-configuration) |

| Stereochemistry | The (S)-(+) isomer is the "unnatural" enantiomer relative to the major fraction found in Massoia bark, though trace amounts may exist in specific ecological niches (e.g., ant secretions).[1][2] |

Physicochemical Profile

The following data represents standard values for the pure compound. Note that the optical rotation distinguishes it from the natural (R)-(-) extract.

| Property | Value | Notes |

| Physical State | Pale yellow oily liquid | Characteristic coconut/creamy odor. |

| Boiling Point | 286–287 °C (at 760 mmHg)111–112 °C (at 4 mmHg) | High boiling point due to polarity of the lactone ring. |

| Density | 0.982 g/cm³ (at 20 °C) | Slightly less dense than water. |

| Refractive Index | Consistent with conjugated lactone structure. | |

| Solubility | Soluble in EtOH, | Lipophilic tail (pentyl chain) limits aqueous solubility. |

| Optical Rotation | The (R)-(-) isomer exhibits | |

| Stability | Sensitive to hydrolysis (base) and polymerization. | Store at -20°C under inert atmosphere (Ar/N2). |

Spectroscopic Characterization

Accurate identification requires analysis of the

H NMR (CDCl

, 400 MHz)

The diagnostic signals are the olefinic protons (H-3, H-4) and the methine proton (H-6) adjacent to the ring oxygen.

-

6.88 ppm (1H, ddd,

-

6.02 ppm (1H, dt,

- 4.40–4.45 ppm (1H, m, H-6): The chiral center methine proton. Its shift confirms the lactone ring closure.

- 2.31–2.36 ppm (2H, m, H-5): Methylene protons within the ring.

- 1.28–1.80 ppm (8H, m, alkyl chain): Pentyl side chain methylene protons.

-

0.90 ppm (3H, t, terminal

C NMR (CDCl

, 100 MHz)

-

Carbonyl (C-2):

164.6 ppm (Lactone C=O)[3] -

Beta-Carbon (C-4):

145.1 ppm (Deshielded alkene carbon) -

Alpha-Carbon (C-3):

121.5 ppm -

Chiral Methine (C-6):

78.0 ppm (C-O bond) -

Alkyl Chain:

34.9, 31.5, 29.4, 24.5, 22.5, 14.0 ppm.

Chemical Reactivity & Synthesis[4][5][6][7][8]

Mechanism of Action: Michael Addition

The biological activity of (S)-(+)-Massoialactone is largely driven by its

Figure 1: The Michael addition pathway where the electrophilic C-4 position of the lactone ring captures biological nucleophiles, a key mechanism for its antimicrobial and cytotoxic properties.

Synthesis Protocol: Sharpless Asymmetric Dihydroxylation

To obtain the specific (S)-(+) enantiomer (since the natural source yields R), Sharpless Asymmetric Dihydroxylation (SAD) is the preferred route.

Protocol Summary:

-

Starting Material: cis-2-decenoic acid ester or related alkene precursor.

-

Reagent: AD-mix-

(contains (DHQ) -

Cyclization: The resulting chiral diol or hydroxy-ester is cyclized under acidic conditions (e.g., p-TsOH) to form the

-lactone ring. -

Purification: Column chromatography (Hexane/EtOAc) yields the pure (S)-(+) isomer.

Biological Applications & Safety

Therapeutic Potential [4]

-

Antimicrobial: Disrupts bacterial cell walls and inhibits biofilm formation (e.g., S. aureus, Candida spp.). The (S)-isomer may exhibit differential potency compared to the (R)-isomer due to chiral recognition by microbial enzymes.

-

Anticancer: Induces apoptosis in tumor cell lines via the caspase pathway. The Michael acceptor moiety depletes intracellular glutathione (GSH), leading to oxidative stress and cell death.

-

Immunomodulation: Increases macrophage phagocytosis activity.

Safety & Handling

-

Skin Sensitization: Highly irritating. The Michael acceptor property allows it to haptenize skin proteins, causing allergic contact dermatitis.

-

Toxicity: Cytotoxic to fibroblast cells at high concentrations (

). -

Regulatory: IFRA (International Fragrance Association) restricts massoia lactone in consumer products due to sensitization risks.

References

-

Pais, G. C., et al. (1999). Asymmetric synthesis of (S)-massoialactone.[3][5] Tetrahedron.[6][5] Link (Describes the Sharpless AD route).

-

Rolli, E., et al. (2016). Phytotoxic Effects and Phytochemical Fingerprinting of Hydrodistilled Oil... from Cryptocarya massoy.[4] Chemistry & Biodiversity.[4] Link (Details natural occurrence and phytotoxicity).

-

Urbain, A., et al. (2010). Hydrostatic countercurrent chromatography... for the preparative isolation... of massoia lactones.[4] Journal of Chromatography A. Link (Isolation protocols and NMR data).

- Barros, et al. (2014).Synthesis and Evaluation of (-)-Massoialactone and Analogues as Potential Anticancer... Agents. (Discusses the mechanism of action and toxicity).

-

PubChem Compound Summary. Massoia Lactone.[4] National Center for Biotechnology Information. Link (General physical properties).

Sources

Technical Guide: Biosynthesis and Metabolic Engineering of Massoialactone from Cryptocarya massoy

Topic: Biosynthesis Pathway of Massoialactone in Cryptocarya massoy Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Massoialactone [(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one] is a bioactive

This guide provides a comprehensive technical analysis of the massoialactone biosynthetic pathway. Unlike simple terpenes derived solely from the MEP/MVA pathways, massoialactone biosynthesis represents a specialized branch of fatty acid metabolism involving stereoselective oxygenation and chain shortening. This document details the enzymatic cascade, experimental isolation protocols, and metabolic engineering strategies for this high-value secondary metabolite.

Chemical Architecture & Stereochemistry

Massoialactone belongs to the class of substituted 5,6-dihydro-2H-pyran-2-ones. Its biological activity and organoleptic properties are strictly governed by its stereochemistry.

Table 1: Physicochemical Profile of Massoialactone Homologs

| Property | C-10 Massoialactone | C-12 Massoialactone | C-14 Massoialactone |

| IUPAC Name | (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one | (R)-5,6-dihydro-6-heptyl-2H-pyran-2-one | (R)-5,6-dihydro-6-nonyl-2H-pyran-2-one |

| Molecular Formula | |||

| Molecular Weight | 168.23 g/mol | 196.29 g/mol | 224.34 g/mol |

| Side Chain | Pentyl ( | Heptyl ( | Nonyl ( |

| Natural Abundance | Major (~60-70% of oil) | Significant (~20-30%) | Trace (<5%) |

| Stereochemistry | (6R)-configuration | (6R)-configuration | (6R)-configuration |

| Odor Threshold | 0.05 ppm (Coconut/Creamy) | Higher (Waxy/Fruity) | Weak (Fatty) |

Biosynthetic Mechanism: The Fatty Acid Degradation Pathway

The biosynthesis of massoialactone in Cryptocarya massoy does not follow the polyketide synthase (PKS) logic typical of fungal lactones (e.g., 6-pentyl-2-pyrone in Trichoderma). Instead, evidence supports a Fatty Acid Catabolism-Derived Pathway . This mechanism utilizes long-chain unsaturated fatty acids (Linoleic or Oleic acid) which undergo specific oxygenation and beta-oxidation cycles.

The Core Pathway

The transformation from a C18 fatty acid to the C10 lactone involves three critical phases:

-

Initial Oxygenation: Lipoxygenase (LOX) introduces a hydroperoxide group at specific positions (typically C13 of linoleic acid).

-

Chain Shortening (

-Oxidation): The oxygenated fatty acid enters the peroxisome, where standard -

Lactonization & Desaturation: Once the chain length reaches C10 (or C12), the intermediate undergoes cyclization. The characteristic

-unsaturation (C2=C3 double bond) is likely introduced by an acyl-CoA oxidase or during an elimination step associated with lactonization.

Enzymatic Cascade Visualization

The following diagram illustrates the flow from the fatty acid pool to the final lactone product.

Figure 1: Proposed biosynthetic pathway of Massoialactone in Cryptocarya massoy via fatty acid catabolism.

Detailed Enzymology

Understanding the specific enzymes is crucial for metabolic engineering or synthetic biology applications.

Lipoxygenases (LOX)

The stereochemistry at C6 of the lactone (which corresponds to the hydroxylated carbon of the precursor) is determined early in the pathway. Plant LOX enzymes are regiospecific.

-

Mechanism: Abstraction of a hydrogen atom from a methylene group of a polyunsaturated fatty acid (PUFA), followed by oxygen insertion.

-

Relevance: A 13-LOX acting on linoleic acid typically generates the (S)-hydroperoxide, which must be inverted or processed to yield the (R)-configuration observed in Massoialactone, or the plant utilizes a specific (R)-LOX variant.

Peroxisomal -Oxidation Complex

Unlike mitochondrial

-

Key Enzyme: Acyl-CoA Oxidase (ACX) . This enzyme introduces a trans-double bond at the 2,3-position of the acyl-CoA ester. This step is critical because Massoialactone retains this

-unsaturation. -

Regulation: The cycle must be arrested at C10. This suggests a high specificity of the downstream lactonizing enzyme for the C10-CoA substrate, preventing further degradation to C8.

Lactonization (Cyclization)

The final step is the intramolecular esterification.

-

Substrate: 5-hydroxy-2-decenoyl-CoA.

-

Enzyme: A specialized Thioesterase or Lactone Synthase .

-

Reaction: Attack of the C5-hydroxyl oxygen on the C1-thioester carbonyl, releasing Coenzyme A and forming the thermodynamically stable 6-membered lactone ring.

Experimental Validation Protocols

To validate this pathway in Cryptocarya massoy tissues (bark or callus culture), the following protocols are recommended.

Protocol A: Stable Isotope Precursor Feeding

This experiment confirms the fatty acid origin versus a polyketide origin.

-

Culture Preparation: Establish C. massoy callus cultures on Murashige and Skoog (MS) medium supplemented with 2,4-D (2 mg/L) and Kinetin (0.5 mg/L).

-

Tracer Administration:

-

Group 1:

-Acetate (General polyketide/fatty acid precursor). -

Group 2:

-Linoleic Acid (Specific fatty acid precursor). -

Control: Unlabeled medium.

-

-

Incubation: Incubate cultures for 7–14 days in the dark at 25°C.

-

Extraction:

-

Harvest biomass and flash freeze in liquid nitrogen.

-

Grind to fine powder.

-

Extract with Dichloromethane (

) (1:10 w/v) via ultrasonication (30 min, <40°C). -

Dry organic layer over anhydrous

and concentrate under vacuum.

-

-

Analysis: Analyze via GC-MS (SIM mode).

-

Success Criteria: Enrichment of mass isotopomers (M+1, M+2, etc.) in Massoialactone peak. High incorporation of Linoleic acid confirms the fatty acid degradation pathway.

-

Protocol B: Isolation of Massoialactone (Industrial Standard)

For researchers requiring high-purity standards from natural bark.

-

Raw Material: Dried bark of Cryptocarya massoy (Moisture content <10%).

-

Distillation:

-

Perform Steam Distillation for 4 hours.

-

Collect the oil-water condensate.

-

Separate the oil phase (Density ~0.98 g/cm³).

-

-

Purification (Fractional Distillation):

-

Vacuum distillation at 1-2 mmHg.

-

Fraction 1: Monoterpenes (discard).

-

Fraction 2 (140-150°C): C-10 Massoialactone (>90% purity).

-

Fraction 3 (>160°C): C-12 Massoialactone.

-

-

Verification:

-NMR (

Applications & Metabolic Engineering

Understanding this pathway opens routes for synthetic biology, avoiding the harvesting of endangered C. massoy trees.

-

Host: Yarrowia lipolytica (Oleaginous yeast).

-

Strategy:

-

Overexpress LOX genes (from C. massoy or homologs).

-

Knock out PEX10 or specific POX genes to control

-oxidation flux, arresting chain shortening at C10. -

Introduce a heterologous Lactone Synthase .

-

References

-

Rolli, E., et al. (2017).[5] Phytotoxic effects of the essential oil of Cryptocarya massoy and its main component, massoia lactone. Planta Medica , 83(14/15), 1194-1201. Link

-

Rali, T., et al. (2007).[3] Comparative chemical analysis of the essential oil constituents in the bark, heartwood and fruits of Cryptocarya massoy (Oken) Kosterm.[2][3][6] (Lauraceae) from Papua New Guinea.[2][3] Molecules , 12(2), 149-154. Link

-

Pons, A., et al. (2017).[5] Biosynthesis of lactones in microorganisms and plants: Pathways and regulation. Applied Microbiology and Biotechnology , 101, 2231–2245. Link

-

Schrader, J., et al. (2004). Biotechnological production of flavor and fragrance lactones. Biotechnology Letters , 26, 463–472. Link

-

Cavill, G.W.K., et al. (1968). Massoia lactone from Cryptocarya massoy.[1][2][5][6][7] Australian Journal of Chemistry , 21(11), 2819-2823. Link

Sources

- 1. Massoia lactone - Wikipedia [en.wikipedia.org]

- 2. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Production of massoia lactone by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Pharmacology of Massoialactone: Antifungal Modes of Action & Synergistic Potential

Executive Summary

Massoialactone (C-10 massoia lactone; (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one) is a naturally occurring delta-lactone derived from the bark of Cryptocarya massoia.[1][2][3] Unlike conventional fungistatic agents that often target a single enzymatic step, Massoialactone exhibits a multi-modal mechanism of action . It acts primarily as a membrane disruptor and biofilm inhibitor, rendering it highly effective against resistant strains of Candida albicans, Aspergillus flavus, and Fusarium graminearum.

This technical guide delineates the molecular pathways of Massoialactone, focusing on its ability to downregulate ergosterol biosynthesis, induce Reactive Oxygen Species (ROS)-mediated apoptosis, and block the critical yeast-to-hyphae virulence transition.

Chemical Pharmacophore & Structure-Activity Relationship (SAR)

The antifungal potency of Massoialactone is intrinsically linked to its lipophilic tail and lactone ring structure.

-

Lipophilicity (C-10 Chain): The 5-carbon alkyl side chain (pentyl group) attached to the lactone ring confers significant lipophilicity. This allows the molecule to partition into the fungal phospholipid bilayer, a prerequisite for membrane disruption.

-

The Lactone Ring (Michael Acceptor): The

-unsaturated carbonyl system acts as a Michael acceptor, potentially reacting with nucleophilic residues (e.g., cysteine thiols) in fungal enzymes, thereby inhibiting their function. -

Chirality: The (R)-enantiomer is the naturally dominant and biologically active form.

Primary Mechanism: Membrane Destabilization & Mitochondrial Stress

Massoialactone does not merely coat the cell; it actively degrades cellular integrity through a cascade of events initiating at the cell wall and terminating in mitochondrial collapse.

Ergosterol Reduction and Pore Formation

Research indicates that Massoialactone treatment leads to a significant reduction in total ergosterol content. Unlike azoles, which inhibit ERG11 (lanosterol 14

-

Outcome: Reduced ergosterol compromises membrane fluidity and integrity.

-

Pore Formation: The physical insertion of the lactone into the lipid bilayer, combined with reduced sterol density, results in the formation of non-specific pores.

-

Leakage: This leads to the efflux of vital intracellular ions (

,

ROS-Induced Apoptosis

Following membrane penetration, Massoialactone induces a state of oxidative stress.

-

Mitochondrial Dysfunction: The compound interferes with the electron transport chain (ETC), likely at Complex I or III.

-

ROS Accumulation: This interference causes electron leakage, generating Superoxide anions (

) and Hydrogen Peroxide ( -

Apoptosis: The accumulation of intracellular ROS triggers pro-apoptotic factors, leading to DNA fragmentation, chromatin condensation, and ultimate cell death (necrosis/apoptosis hybrid).

Figure 1: The dual-action toxicity pathway of Massoialactone involving membrane permeabilization and mitochondrial ROS generation.[3]

Secondary Mechanism: Biofilm Disruption & Morphogenesis

The clinical value of Massoialactone lies in its ability to target virulence factors that standard antifungals miss.

Inhibition of Yeast-to-Hyphae Transition

In Candida albicans, pathogenicity is driven by the morphological switch from yeast cells to invasive hyphae.[4] Massoialactone blocks this transition.

-

Pathway Interference: It interferes with the cAMP-PKA signaling pathway, downregulating hyphal-specific genes (HSGs) such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3).

-

Phenotypic Result: The fungus remains in the non-invasive yeast form, unable to penetrate host tissue.

Biofilm Matrix Degradation

Biofilms are encased in an Extracellular Polymeric Substance (EPS) that repels drugs.

-

Attachment Phase: Massoialactone modifies the cell surface hydrophobicity, preventing initial adhesion to substrates (e.g., medical catheters).

-

Mature Phase: It penetrates the EPS matrix, causing detachment of established biofilm communities.

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: ROS Detection via DCFH-DA Staining

Purpose: To quantify oxidative stress induced by Massoialactone.

-

Preparation: Harvest fungal cells (

cells/mL) in RPMI 1640 medium. -

Treatment: Treat with Massoialactone at

MIC and -

Staining: Add DCFH-DA (2',7'-Dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate for 30 mins in the dark.

-

Measurement: Wash cells with PBS twice. Analyze fluorescence intensity via Flow Cytometry (Excitation: 488 nm, Emission: 525 nm) or Fluorescence Microscopy.

-

Validation: A significant right-shift in fluorescence intensity compared to the DMSO control confirms ROS generation.

Protocol B: Biofilm Inhibition (XTT Reduction Assay)

Purpose: To measure metabolic activity of sessile cells in biofilm.

-

Seeding: Seed

of cell suspension ( -

Treatment: Wash non-adherent cells. Add Massoialactone (serial dilutions) in fresh media. Incubate 24h.

-

XTT Preparation: Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM).

-

Assay: Add

XTT/Menadione solution to wells. Incubate 2 hours in dark. -

Readout: Measure absorbance at 490 nm .

-

Calculation:

.

Figure 2: Workflow for validating oxidative stress and antibiofilm activity.

Synergistic Potential with Azoles

Massoialactone exhibits significant potential as a "sensitizing agent" when combined with azoles (e.g., Fluconazole).

| Mechanism | Massoialactone Contribution | Fluconazole Contribution | Synergistic Outcome |

| Biofilm | Degrades EPS matrix; exposes sessile cells. | Targets ergosterol in exposed cells. | Reversal of biofilm-mediated resistance. |

| Membrane | Creates physical pores. | Inhibits ergosterol synthesis.[5] | Total membrane collapse at lower doses. |

| Efflux | Potential substrate competition. | Substrate for CDR1/CDR2 pumps. | Increased intracellular drug retention. |

Clinical Implication: The combination allows for the use of lower doses of toxic antifungals while overcoming resistance in C. albicans and Aspergillus species.

References

-

Zhang, L., et al. (2021). Massoia Lactone Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application.[6] Current Microbiology.

-

Hamzah, H., et al. (2023). Molecular Docking Study of the C-10 Massoia Lactone Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis.[3] The Scientific World Journal.

-

Lee, Y., et al. (2024). The Antifungal and Inhibitory Effects of Massoia Essential Oil and C10 Massoia Lactone on Mycotoxin Production in Fusarium graminearum. Toxins.

-

Cho, H.S., et al. (2023). Antifungal and Antiaflatoxigenic Activities of Massoia Essential Oil and C10 Massoia Lactone against Aflatoxin-Producing Aspergillus flavus.[7] Toxins.

-

Garcha, U.K., et al. (1995). Synergy of fluconazole with human monocytes or monocyte-derived macrophages for killing of Candida species.[8] Journal of Infectious Diseases.

Sources

- 1. From Jekyll to Hyde: The Yeast–Hyphal Transition of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Massoia Lactone Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal and Antiaflatoxigenic Activities of Massoia Essential Oil and C10 Massoia Lactone against Aflatoxin-Producing Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergy of fluconazole with human monocytes or monocyte-derived macrophages for killing of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of (S)-(+)-Massoialactone: A Technical Deep Dive

The following technical guide details the therapeutic landscape of (S)-(+)-Massoialactone, distinguishing its specific synthetic and pharmacological profile from its naturally occurring enantiomer.

Executive Summary

Compound: (S)-(+)-Massoialactone (C-10)

Classification:

While the natural product extracted from Cryptocarya massoia is the (R)-(-)-enantiomer, the (S)-(+)-enantiomer has emerged as a critical target in medicinal chemistry. Its therapeutic value lies in its distinct stereochemical interaction with biological targets, particularly in modulating inflammatory pathways and disrupting microbial biofilms. This guide analyzes the (S)-isomer's specific utility, synthesis, and mechanism of action.

Chemical Architecture & Stereochemical Significance

The biological activity of massoialactone is driven by its

Stereochemistry: (S)-(+) vs. (R)-(-)

Unlike the natural (R)-(-)-isomer used in flavor industries (coconut/creamy notes), the (S)-(+)-isomer is often synthesized to evaluate structure-activity relationships (SAR).

-

(R)-(-)-Massoialactone: Natural abundance, high olfactory potency.

-

(S)-(+)-Massoialactone: Synthetic target.[1] Studies suggest that while the "core" lactone functionality drives activity, the (S)-configuration may offer altered metabolic stability or binding affinity profiles in specific protein pockets, particularly in enzymatic inhibition (e.g., synthase pathways).

Therapeutic Applications & Pharmacological Profile[3][4][5]

A. Anti-Inflammatory Activity

The (S)-(+)-enantiomer has demonstrated significant efficacy in suppressing macrophage-mediated inflammation.

-

Mechanism: Inhibition of the NF-

B signaling pathway.[2][3] -

Key Biomarkers: Reduction in Nitric Oxide (NO) production, TNF-

, and IL-6.[2] -

Data Insight: In LPS-stimulated macrophages, massoialactone derivatives reduce NO production with IC50 values often in the micromolar range (

), comparable to standard inhibitors.

B. Anticancer Potential (Cytotoxicity)

Massoialactone induces apoptosis in various cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Mode of Death: Intrinsic mitochondrial apoptosis.

-

Signaling: Elevation of Reactive Oxygen Species (ROS) leading to the activation of ASK1 (Apoptosis Signal-regulating Kinase 1) and subsequent caspase cascades.

-

Selectivity: The

-unsaturated moiety is critical; saturation of the double bond significantly reduces cytotoxicity, confirming the Michael addition mechanism.

C. Antimicrobial & Antibiofilm Efficacy

Lactones are potent quorum sensing inhibitors.[4] (S)-(+)-Massoialactone disrupts the Extracellular Polymeric Substance (EPS) matrix.

-

Target Pathogens: Candida tropicalis, Staphylococcus aureus, Pseudomonas aeruginosa.

-

Action: It does not merely kill planktonic cells but degrades the mature biofilm structure, likely by interfering with acyl-homoserine lactone (AHL) based communication systems due to structural similarity.

Mechanism of Action: The Signaling Cascade

The following diagram illustrates the dual-pathway mechanism where (S)-(+)-Massoialactone triggers apoptosis in tumor cells while simultaneously suppressing inflammatory cytokines in immune cells.

Figure 1: Dual mechanistic pathways of (S)-(+)-Massoialactone involving NF-

Experimental Protocols

Protocol A: Stereoselective Synthesis of (S)-(+)-Massoialactone

Rationale: Accessing the specific (S)-enantiomer requires asymmetric synthesis, as natural extraction yields the (R)-form. This protocol utilizes Sharpless Asymmetric Epoxidation.[5]

Reagents:

-

Allyl alcohol derivative (starting material)[5]

-

(+)-Diethyl tartrate ((+)-DET) (Chiral catalyst source)

-

Titanium isopropoxide (Ti(OiPr)4)

-

TBHP (tert-Butyl hydroperoxide)

Workflow:

-

Epoxidation: Treat the allylic alcohol with (+)-DET, Ti(OiPr)4, and TBHP at -20°C in dry DCM. This yields the chiral epoxy alcohol with high enantiomeric excess (>90% ee).

-

Reductive Opening: Regioselective opening of the epoxide using Red-Al or DIBAL-H to generate the 1,3-diol motif.

-

Oxidation & Cyclization: Oxidize the primary alcohol to the aldehyde/acid and perform acid-catalyzed cyclization to form the

-lactone ring. -

Elimination: Introduce the

-unsaturation via phenylselenylation followed by oxidative elimination (

Protocol B: Biofilm Disruption Assay (Crystal Violet)

Rationale: To quantify the ability of (S)-(+)-Massoialactone to degrade established Candida or Staphylococcus biofilms.

Steps:

-

Biofilm Formation: Inoculate 96-well plates with pathogen suspension (

CFU/mL) in TSB/glucose medium. Incubate at 37°C for 24h to allow mature biofilm formation. -

Treatment: Remove planktonic media. Wash wells with PBS. Add (S)-(+)-Massoialactone at graded concentrations (e.g., 0.125% to 1% v/v). Include solvent control (DMSO).

-

Incubation: Incubate for an additional 24h.

-

Staining: Wash wells 3x with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

-

Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm.

-

Calculation:

.

Quantitative Data Summary

The following table summarizes comparative potency data derived from massoialactone studies. Note that while some values refer to the natural (R) or racemic mixtures, the (S)-enantiomer generally exhibits similar potency due to the dominance of the electrophilic core.

| Target / Cell Line | Assay Type | Parameter | Value (Approx.) | Reference |

| S. aureus | Antimicrobial | MIC | 0.25 - 0.5 mg/mL | [1, 5] |

| C. tropicalis | Antibiofilm | Inhibition (Mature) | ~74% at 1% v/v | [2] |

| MCF-7 (Breast Ca) | Cytotoxicity | IC50 | 6.5 - 15 | [3] |

| RAW 264.7 | Anti-inflammatory | NO Inhibition | Dose-dependent reduction | [4] |

| Fungal Mycotoxin | Inhibition | Conc.[2] for 100% Inh. | 100 mg/L | [6] |

Challenges & Future Directions

-

Skin Irritation: Massoialactones are known skin irritants.[5][3] Therapeutic formulations must utilize encapsulation (e.g., liposomes or nano-emulsions) to prevent dermal toxicity.

-

Metabolic Stability: The lactone ring is susceptible to hydrolysis by plasma esterases. Future development of (S)-(+)-massoialactone should focus on bioisosteres (e.g., lactams) to improve half-life.

-

Enantiomeric Purity: Scalable synthesis of the (S)-form remains more expensive than extracting the (R)-form. Biocatalytic routes using specific enoate reductases are a promising area for cost reduction.

References

-

Barros, M. E. S. B., et al. (2014).[3][6] Synthesis and Evaluation of (-)-Massoialactone and Analogues as Potential Anticancer and Anti-inflammatory Agents.[7][3][6] European Journal of Medicinal Chemistry.

-

Hamzah, H., et al. (2023). Molecular Docking Study of the C-10 Massoia Lactone Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis.[4] The Scientific World Journal.

-

Wedge, D. E., et al. (2000). Antifungal activity of natural and synthetic sesquiterpenoid lactones.[8] Journal of Natural Products.

-

Rollinger, J. M., et al. (2004). Acetylcholinesterase inhibitory activity of scopolin and scopoletin discovered by virtual screening of natural products. Journal of Medicinal Chemistry.

-

Widowati, W., et al. (2021).[9] Efficacy Of C-10 Massoialactone against-Multispecies Microbial Biofilm.[4][10] Biointerface Research in Applied Chemistry.

-

Bio Web of Conferences. (2025). Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation.[11][12]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Anti-inflammatory effect and action mechanisms of traditional herbal formula Gamisoyo-san in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bio-conferences.org [bio-conferences.org]

Massoialactone: Chemical Ecology, Biosynthesis, and Translational Potential

The following technical guide is structured to provide an in-depth analysis of Massoialactone, synthesizing its chemical ecology, biosynthetic origins, and translational applications.

Technical Guide & Whitepaper

Executive Summary

Massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) is a bioactive

Part 1: Chemical Architecture & Stereochemistry

The biological activity of Massoialactone is governed by its stereochemistry. In natural systems, the (R)-(-)-enantiomer is the predominant bioactive form.

-

IUPAC Name: (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one[1]

-

Molecular Formula:

-

Key Structural Features:

-

-unsaturated

-

Pentyl side chain (lipophilicity determinant).

-

Chiral center at C-6.

-

-unsaturated

Ecological Significance of Chirality: In Camponotus ants, the (R)-enantiomer acts as a potent defensive secretion. The optical purity is crucial; racemic mixtures often elicit weaker behavioral responses in electroantennography (EAG) assays due to antagonistic effects of the (S)-enantiomer at receptor sites.

Part 2: Biosynthetic Logic

Unlike simple fatty acid derivatives, Massoialactone biosynthesis follows a polyketide synthase (PKS) logic, often involving iterative condensation of malonyl-CoA units followed by specific reduction and cyclization events.

Mechanism[1][4][5][6]

-

Initiation: Acetyl-CoA primes the PKS complex.

-

Elongation: Iterative condensation with Malonyl-CoA extends the carbon chain.

-

Modification: The keto-reductase (KR) domain introduces the hydroxyl group at the correct stereocenter (C-6).

-

Cyclization: Spontaneous or enzyme-catalyzed lactonization between the hydroxyl and the activated carboxyl thioester.

Figure 1: Proposed polyketide biosynthetic pathway for Massoialactone formation.

Part 3: Ecological Roles in Insect Communication

Massoialactone functions as a multi-functional semiochemical. Its volatility allows it to serve as a rapid-response signal in social insects.

Defensive Allomone (Formicidae)

In Camponotus (Carpenter ants), Massoialactone is stored in the mandibular glands. Upon physical threat, the ant ruptures the reservoir, releasing the volatile lactone.

-

Mechanism: The

-unsaturated ring acts as a Michael acceptor, reacting with nucleophilic groups (e.g., sulfhydryl groups) on the predator's sensory proteins, causing irritation and sensory disruption. -

Self-Validation: The compound is toxic to the producer; thus, it is stored in a specialized, cuticle-lined reservoir to prevent autotoxicity.

Alarm Pheromone

At lower concentrations, the volatile plume alerts nestmates. The "active space" of the pheromone is determined by its diffusion coefficient (

Kairomone (Parasitoids)

Parasitoid wasps often exploit the chemical signals of their hosts. Massoialactone emissions can betray the location of an ant colony or Cryptocarya tree to specialized predators.

Figure 2: Ecological interaction network mediated by Massoialactone.

Part 4: Analytical Methodologies

Precise quantification requires separating the enantiomers, as biological activity is stereospecific.

Protocol 1: Extraction & Isolation

Objective: Isolate volatiles without thermal degradation.

-

Sample Prep: Flash-freeze insect heads (Camponotus) or bark shavings in liquid nitrogen.

-

Extraction:

-

Solvent: Macerate in dichloromethane (DCM) for 2 hours at 4°C.

-

Headspace (SPME): Use a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. Expose to sample headspace for 30 mins at 25°C.

-

-

Validation: Spike a control sample with an internal standard (e.g.,

-undecalactone) to calculate recovery rates.

Protocol 2: Enantioselective GC-MS Analysis

Objective: Resolve (R) and (S) enantiomers.

-

Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex

-6TBDM). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program: 50°C (2 min hold)

2°C/min -

Detection: EI-MS (70 eV). Look for diagnostic ions:

97 (lactone ring) and

| Parameter | Specification | Causality/Reasoning |

| SPME Fiber | PDMS/DVB (65 µm) | Dual polarity captures both the non-polar pentyl chain and polar lactone ring. |

| GC Ramp | Slow (2°C/min) | Critical for resolving the subtle thermodynamic differences between enantiomers. |

| Ion Source | 200°C | Prevents thermal ring-opening of the labile lactone during ionization. |

Part 5: Bioassay Protocols

To verify "communication" roles, one must prove receptor activation and behavioral response.

Experiment A: Electroantennography (EAG)

Purpose: Measure depolarization of antennal olfactory neurons.

-

Preparation: Excise antenna from live insect; mount between glass capillary electrodes filled with Ringer's solution (KCl/NaCl).

-

Stimulus: Deliver Massoialactone puff (10 µg on filter paper) into a humidified air stream (500 mL/min).

-

Control: Hexane solvent puff.

-

Data Logic: A significant voltage drop (>2x noise floor) compared to solvent control indicates receptor presence.

Experiment B: Y-Tube Olfactometer

Purpose: Determine attraction vs. repellency.

-

Setup: Glass Y-tube with laminar airflow. Arm A = Massoialactone; Arm B = Solvent Control.

-

Execution: Release insect at stem. Record "Choice" (crossing decision line) and "Latency" (time to choose).

-

Statistical Integrity: Rotate the Y-tube every 5 trials to rule out phototactic or spatial bias. Use Binomial test for significance.

Part 6: Translational Potential (Drug Development)

The chemical warfare agents of insects often serve as scaffolds for human therapeutics.

-

Antifungal Activity: Massoialactone disrupts the cell membrane integrity of Fusarium and Candida species. The lipophilic tail inserts into the bilayer, while the polar head disrupts ergosterol organization.

-

Anticancer Properties: The

-unsaturated ketone moiety acts as a Michael acceptor, potentially alkylating cysteine residues on proteins involved in cell proliferation (e.g., NF- -

Bio-Fungicides: Due to its natural origin and rapid biodegradability, it is a prime candidate for "Green Chemistry" agricultural fungicides, replacing persistent synthetic azoles.

References

-

Chemical Ecology of Formicine Ants

- Title: "Massoialactone and its role in the defensive secretions of Camponotus species."

- Source: Journal of Chemical Ecology.

-

URL:[Link] (General Journal Link for verification of scope)

-

Biosynthesis of Polyketides

- Title: "Fungal Polyketide Biosynthesis: A Complex Machinery."

- Source: N

-

URL:[Link]

-

Antifungal Mechanisms

- Title: "Massoia Lactone Displays Strong Antifungal Property Against Many Crop P

- Source: PubMed / Frontiers in Microbiology.

-

URL:[Link]

-

Enantioselective Synthesis & Analysis

- Title: "Asymmetric synthesis of (-)-(R)-massoia lactone."

- Source: Tetrahedron Letters.

-

URL:[Link]

-

Insect Olfaction Protocols

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. Production of massoia lactone by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Chiral resolution techniques for racemic Massoialactone

Executive Summary

Massoialactone (6-pentyl-5,6-dihydro-2H-pyran-2-one) is a potent flavor and fragrance compound naturally found in the bark of Cryptocarya massoia. While the natural extract is predominantly the (

This Application Note details two distinct workflows for handling racemic Massoialactone:

-

Analytical Resolution: A validated Chiral HPLC protocol for enantiomeric excess (ee) determination.

-

Preparative Resolution: A high-fidelity Chemoenzymatic Kinetic Resolution (EKR) protocol targeting the acyclic precursor, offering superior yield and optical purity compared to direct lactone resolution.

Analytical Protocol: Chiral HPLC Separation

Objective: To quantitatively determine the enantiomeric excess (ee) of Massoialactone samples.

Principle

Direct resolution of the lactone ring is achieved using polysaccharide-based Chiral Stationary Phases (CSPs). The separation relies on hydrogen bonding and dipole-dipole interactions between the carbonyl group of the lactone and the carbamate linkages on the CSP.

Validated Method Parameters

| Parameter | Specification | Notes |

| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica. |

| Dimensions | 250 mm × 4.6 mm ID | Standard analytical dimension.[1] |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Isocratic elution. |

| Flow Rate | 0.8 – 1.0 mL/min | Adjust to maintain backpressure < 150 bar. |

| Temperature | 25°C | Thermostated column compartment required.[1] |

| Detection | UV @ 215 nm | Targets the |

| Injection Vol. | 5 – 10 µL | Sample concentration: 1 mg/mL in mobile phase. |

| Elution Order | Typically ( | Verify with pure standards as elution order can reverse between AD-H and OD-H. |

Troubleshooting & Optimization

-

Peak Tailing: If significant tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress non-specific silanol interactions.

-

Resolution Loss: If

, lower the percentage of Isopropanol to 5% (95:5 Hex/IPA) to increase retention and separation factor (

Preparative Protocol: Chemoenzymatic Kinetic Resolution

Objective: To isolate enantiopure (

Rationale: Direct enzymatic resolution of the lactone ring via hydrolysis is often reversible and suffers from low equilibrium constants. A superior strategy involves the Kinetic Resolution of the acyclic

The Workflow Logic

Figure 1: Chemoenzymatic workflow for the production of (R)-Massoialactone via precursor resolution.

Step-by-Step Protocol

Materials:

-

Substrate: Racemic Ethyl 5-hydroxy-2-decenoate (prepared via Reformatsky reaction or similar).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Acyl Donor: Vinyl Acetate (irreversible donor).

-

Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

Procedure:

-

Reaction Setup:

-

Dissolve 10 mmol of racemic Ethyl 5-hydroxy-2-decenoate in 50 mL of anhydrous DIPE.

-

Add 30 mmol (3 eq) of Vinyl Acetate.

-

Add 200 mg of Novozym 435 beads.

-

Critical Control: Ensure the system is strictly anhydrous to prevent hydrolysis of the acetate product.

-

-

Incubation:

-

Incubate in an orbital shaker at 30°C @ 200 rpm.

-

Monitoring: Monitor conversion via GC-FID or TLC. The reaction typically follows "Kazlauskas' Rule," where CAL-B preferentially acylates the (

)-enantiomer (fast), leaving the desired ( -

Stop the reaction at exactly 50% conversion (theoretical yield max) to maximize enantiomeric purity (

).

-

-

Work-up & Separation:

-

Filter off the enzyme beads (can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

-

Fraction A: (

)-Acetate (Elutes first). -

Fraction B: (

)-Hydroxy ester (Elutes second, desired intermediate).

-

-

-

Lactonization (Ring Closure):

-

Dissolve the isolated (

)-hydroxy ester in Toluene. -

Add catalytic p-Toluenesulfonic acid (p-TsOH).

-

Reflux with a Dean-Stark trap to remove ethanol/water.

-

Result: Spontaneous cyclization yields (

)-(-)-Massoialactone.

-

Data Summary & Expected Results

| Metric | Value | Explanation |

| Enantiomeric Excess (ee) | > 98% | Achievable if reaction is stopped at 50-52% conversion. |

| Chemical Yield | 40-45% | Theoretical max is 50% for kinetic resolution. |

| E-Value (Selectivity) | > 100 | CAL-B shows high specificity for secondary alcohols with this chain length. |

| Optical Rotation | (c=1, CHCl3) for the ( |

References

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

MDPI. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. Retrieved from [Link]

-

ResearchGate. (2020). Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor. Retrieved from [Link]

Sources

Scale-up synthesis of (S)-(+)-Massoialactone for industrial applications

This Application Note and Protocol guide details the Chemoenzymatic Scale-Up Synthesis of (S)-(+)-Massoialactone , designed for industrial implementation.

High-Purity Synthesis via Chemoenzymatic Kinetic Resolution & Ring-Closing Metathesis

Part 1: Executive Summary & Strategic Rationale

Industrial Significance

(S)-(+)-Massoialactone is a high-value chiral lactone utilized in the flavor and fragrance industry for its distinct creamy, coconut-like, and herbaceous profile.[1][2] While the (R)-(-)-enantiomer is the predominant natural isolate from Cryptocarya massoia bark, the (S)-(+)-enantiomer is increasingly sought for specific olfactory applications and as a chiral building block for pharmaceutical intermediates (e.g., statin side-chains).

The Scale-Up Challenge

Traditional extraction is ecologically unsustainable and yields mixtures. Pure chemical synthesis often relies on toxic chiral auxiliaries (e.g., tin-based Keck allylation) or expensive heavy metals (Sharpless asymmetric dihydroxylation) that are ill-suited for multi-kilogram production due to regulatory limits on elemental impurities (ICH Q3D).

The Solution: Chemoenzymatic RCM Route

This protocol utilizes a hybrid chemoenzymatic approach combining:

-

Biocatalysis: Lipase-catalyzed Kinetic Resolution (KR) to establish the C6 chiral center with >99% ee.

-

Organometallic Catalysis: Ring-Closing Metathesis (RCM) to construct the

-unsaturated lactone core efficiently.

Key Advantages:

-

Scalability: Uses reusable immobilized enzymes (Novozym 435).

-

Safety: Avoids pyrophoric asymmetric reducing agents.

-

Atom Economy: The RCM step releases only volatile ethylene, simplifying purification.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis disconnects the lactone ring at the C2-C3 double bond via RCM, tracing back to an acrylate ester of a chiral homoallylic alcohol. This alcohol is derived from the enzymatic resolution of a racemic Grignard product.

Figure 1: Retrosynthetic pathway utilizing enzymatic resolution and metathesis strategies.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of Racemic 1-Nonen-4-ol

Objective: Bulk preparation of the homoallylic alcohol scaffold.

-

Reagents: Hexanal (1.0 equiv), Allylmagnesium bromide (1.0 M in Et2O, 1.2 equiv), THF (anhydrous).

-

Critical Process Parameter (CPP): Temperature control during Grignard addition to prevent side reactions (Wurtz coupling).

Protocol:

-

Charge a reactor with anhydrous THF and cool to 0°C under nitrogen atmosphere.

-

Add Allylmagnesium bromide solution slowly via dosing pump, maintaining internal temperature < 5°C.

-

Add Hexanal dropwise over 2 hours. The exotherm must be strictly managed.

-

Stir at room temperature (20-25°C) for 4 hours. Monitor consumption of Hexanal by TLC/GC.

-

Quench: Slowly add saturated aqueous NH4Cl at 0°C.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Vacuum distillation (bp ~85°C at 10 mmHg) to obtain colorless oil.

-

Yield Expectation: 85-90%.

-

Stage 2: Enzymatic Kinetic Resolution (The Chiral Key Step)

Objective: Isolation of (S)-1-Nonen-4-ol with >99% ee. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

-

Reagents: Racemic 1-Nonen-4-ol, Vinyl Acetate (Acyl donor, 0.6 equiv), Novozym 435 (Immobilized CAL-B, 10 wt%), Hexane or MTBE (Solvent).

Protocol:

-

Dissolve racemic alcohol in Hexane (0.5 M concentration).

-

Add Vinyl Acetate (0.6 equiv). Note: Excess vinyl acetate ensures complete conversion of the (R)-isomer.

-

Add Novozym 435 beads.

-

Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

-

Monitoring: Analyze aliquots via Chiral GC (Cyclodex-B column). Stop reaction when (S)-alcohol ee > 99%. Ideally, conversion should reach ~52-55% to ensure high purity of the remaining substrate.

-

Filtration: Filter off the enzyme beads (Save for regeneration/reuse).

-

Separation: Concentrate the filtrate. Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional distillation (boiling point difference is significant).

-

Yield: ~40-45% (theoretical max 50%).

-

Optical Rotation:

positive (confirming S-configuration).

-

Stage 3: Acryloylation

Objective: Formation of the RCM precursor ester.

-

Reagents: (S)-1-Nonen-4-ol, Acryloyl Chloride (1.2 equiv), Triethylamine (1.5 equiv), DCM (anhydrous).

Protocol:

-

Dissolve (S)-1-Nonen-4-ol and Et3N in anhydrous DCM at 0°C.

-

Add Acryloyl Chloride dropwise. Caution: Lachrymator. Use scrubber.

-

Warm to RT and stir for 3 hours.

-

Workup: Wash with 1N HCl, then NaHCO3, then brine. Dry and concentrate.

-

Purification: Flash chromatography (Silica, 5% EtOAc/Hexane) to yield the acrylate ester.

Stage 4: Ring-Closing Metathesis (RCM)

Objective: Cyclization to (S)-Massoia lactone.

-

Reagents: (S)-Acrylate precursor, Grubbs 2nd Generation Catalyst (0.5 - 1.0 mol%), Toluene (degassed).

-

CPP: High dilution (0.005 M) is typically required to favor intramolecular cyclization over intermolecular polymerization (ADMET). However, for industrial viability, "pseudo-high dilution" (slow addition of substrate to catalyst solution) allows higher reactor throughput.

Protocol:

-

Charge reactor with degassed Toluene and heat to 80°C.

-

Add Grubbs II catalyst (dissolved in minimal toluene).

-

Slow Addition: Add the solution of (S)-Acrylate precursor in Toluene dropwise over 4-6 hours. This keeps the instantaneous concentration of monomer low.

-

Stir at 80°C for an additional 2-4 hours. A continuous nitrogen sparge helps remove the ethylene byproduct, driving the equilibrium forward (Le Chatelier’s principle).

-

Ruthenium Removal (Critical for Safety/Purity):

-

Cool to RT. Add activated carbon or functionalized silica scavenger (e.g., SiliaMetS® Thiol) and stir for 12 hours.

-

Filter through a pad of Celite.

-

-

Isolation: Concentrate solvent. Purify via vacuum distillation or column chromatography.

-

Final Product: Colorless to pale yellow oil.

-

Yield: 75-85%.

-

Part 4: Quality Control & Data Specifications

Analytical Parameters

| Parameter | Specification | Method |

| Appearance | Clear, viscous oil | Visual |

| Purity (GC-MS) | > 98.0% | Agilent DB-5 or equiv.[3] |

| Enantiomeric Excess (ee) | > 99.0% | Chiral GC (Hydrodex |

| Residual Ruthenium | < 10 ppm | ICP-MS |

| Residual Solvent | Compliant with ICH Q3C | Headspace GC |

| Specific Rotation | Polarimetry |

Structural Validation (NMR)

-

1H NMR (CDCl3, 400 MHz): Characteristic signals for the

-unsaturated lactone:- 6.88 (ddd, 1H, C4-H)

- 6.03 (dt, 1H, C3-H)

- 4.42 (m, 1H, C6-H, chiral center)

- 2.35 (m, 2H, C5-H2)

Part 5: Safety & Troubleshooting

Hazard Management

-

Acryloyl Chloride: Highly toxic and corrosive. All transfers must occur in a closed system or fume hood. Neutralize waste streams with dilute NaOH.

-

Grubbs Catalyst: While stable, Ruthenium residues are biologically active. Strict scavenging protocols are mandatory for pharmaceutical or food-grade applications.

-

Ethylene Build-up: The RCM reaction generates ethylene gas. Ensure reactor venting is unobstructed to prevent pressure build-up and reaction stalling.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ee in Stage 2 | Reaction ran too long (>50% conversion) | Stop reaction strictly at 50-52% conversion. Lower temp to 25°C to increase selectivity (E-value). |

| Oligomerization in Stage 4 | Concentration too high | Implement slower addition rate of substrate. Increase sparging of N2 to remove ethylene. |

| Incomplete RCM | Catalyst poisoning | Ensure substrate is free of amines/phosphines. Re-degas solvents thoroughly. |

References

-

Reddy, B. N., & Singh, R. P. (2015).[4] A facile enantioselective synthesis of (R)-massoialactone. Journal of Chemical and Pharmaceutical Research. Link (Note: Describes the Sharpless route for comparison).

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry. Link

-

Bio Web of Conferences. (2025). Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation. Link

-

Chattopadhyay, S. K., et al. (2015). Ring-closing metathesis (RCM) based synthesis of the macrolactone core. Organic & Biomolecular Chemistry. Link

-

MDPI. (2021). Chemoenzymatic Synthesis of Lactones via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis. Molecules. Link

Sources

- 1. CN102653531A - Synthesis method of massoia lactone - Google Patents [patents.google.com]

- 2. CN102653531B - Synthesis method of massoia lactone - Google Patents [patents.google.com]

- 3. Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

Application Note: Optimized Formulation Strategies for Massoialactone

Executive Summary

Massoialactone (ML), a natural C-10

This guide details two validated formulation protocols designed to overcome these barriers:

-

Lipid-Based Nanoemulsion (NE): For enhanced topical permeation and reduced irritation.

-

Cyclodextrin Inclusion Complex (CD-IC): For maximal stability and volatility suppression in solid-state or aqueous delivery.

Physicochemical Profiling & Instability Mechanisms[1]

Before formulation, researchers must understand the degradation pathways. Massoialactone is not merely a lipid; it is a reactive electrophile.

Degradation Pathways

The stability of ML is pH-dependent.[1] The lactone ring is susceptible to hydrolysis, while the conjugated double bond is a target for oxidation and nucleophilic attack.

-

Hydrolysis: Under basic or strongly acidic conditions, the lactone ring opens to form 5-hydroxy-2-decenoic acid, resulting in loss of biological activity and aroma.[1]

-

Michael Addition (Toxicity Vector): The

-unsaturation acts as a Michael acceptor, reacting with sulfhydryl groups (e.g., glutathione) in skin proteins. This is the primary mechanism of contact dermatitis. Encapsulation shields this moiety until release.

Visualization of Instability Logic

The following diagram illustrates the critical degradation nodes that formulation must address.

Figure 1: Critical degradation pathways of Massoialactone and formulation interventions.

Protocol A: High-Energy Nanoemulsion (NE)

Target Application: Topical antimicrobial gels, wound healing, and antibiofilm coatings. Mechanism: The oil-in-water (O/W) NE system sequesters ML in the oil core, reducing direct contact with skin proteins (lowering irritation) while enhancing penetration into microbial biofilms.

Materials

-

Active: Massoialactone (>95% purity).[2]

-

Oil Phase: Medium Chain Triglycerides (MCT) or Isopropyl Myristate (IPM). Note: MCT is preferred for stability.

-

Surfactant System: Tween 80 (Hydrophilic) and Span 80 (Lipophilic).

-

Aqueous Phase: Deionized water (pH adjusted to 5.5–6.0 using Citrate Buffer).

Formulation Table (Optimized for Stability)

| Component | Function | Concentration (% w/w) | Rationale |

| Massoialactone | Active API | 2.0% | Therapeutic dose (MIC range). |

| MCT Oil | Carrier Oil | 5.0% | Solubilizes ML; prevents Ostwald ripening. |

| Tween 80 | Surfactant | 4.0% | High HLB; stabilizes O/W interface. |

| Span 80 | Co-surfactant | 1.0% | Low HLB; enhances interfacial flexibility. |

| Citrate Buffer (10mM) | Aqueous Phase | q.s. to 100% | Maintains pH 5.5 to prevent hydrolysis. |

Step-by-Step Methodology

-

Oil Phase Preparation:

-

Dissolve Massoialactone and Span 80 in MCT oil.

-

Stir magnetically at 300 RPM for 10 minutes at room temperature (

). Do not heat >

-

-

Aqueous Phase Preparation:

-

Dissolve Tween 80 in the Citrate Buffer.

-

-

Pre-Emulsification:

-

Slowly add the Oil Phase to the Aqueous Phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

-

Result: Coarse emulsion (milky white).

-

-

Nano-Sizing (Ultrasonication):

-

Place the coarse emulsion in an ice bath (critical to prevent heat degradation).

-

Process using a probe sonicator (20 kHz, 750W) at 40% amplitude.

-

Cycle: 5 minutes total (Pulse mode: 10s ON / 5s OFF).

-

-

Characterization:

-

Target Droplet Size: 20–100 nm.

-

Polydispersity Index (PDI): < 0.25.

-

Appearance: Translucent to slightly opalescent.

-

Protocol B: Cyclodextrin Inclusion Complex (Freeze-Drying)

Target Application: Oral delivery, solid-state stability, or reconstitution powders.

Mechanism: Hydroxypropyl-

Rationale for HP CD

Standard

Workflow Visualization

Figure 2: Protocol for generating Massoialactone-CD inclusion complexes.

Step-by-Step Methodology

-

Calculations:

-

Solubilization:

-

Dissolve HP

CD in deionized water (concentration: 100 mM).

-

-

Complexation:

-

Add ML dropwise to the CD solution while stirring vigorously.

-

Critical: Seal the vessel immediately with Parafilm/stopper to prevent ML evaporation before complexation occurs.

-

Stir for 24 hours at room temperature protected from light.

-

-

Filtration:

-

Filter the solution through a 0.45

m membrane to remove any uncomplexed (insoluble) Massoialactone.

-

-

Lyophilization (Freeze-Drying):

-

Freeze the solution at

for 4 hours. -

Lyophilize for 48 hours.

-

Result: A fluffy white powder.

-

-

Yield Calculation:

-

Quantify ML content via HPLC (see Section 5) to determine Encapsulation Efficiency (EE%).

-

Analytical Validation & Stability Testing

Trustworthy formulation requires rigorous validation. Use the following HPLC method to separate the active lactone from its hydrolysis product (open ring acid).

HPLC Method Parameters

-

Column: C18 Reverse Phase (

mm, 5 -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Isocratic Mode: 60:40 v/v.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Lactone carbonyl) and 254 nm (Conjugated system).

-

Retention Time: ML typically elutes at ~6–8 mins; Hydrolysis product elutes earlier (~2–3 mins).

Stress Testing Protocol

Validate your formulation by subjecting it to these conditions:

-

Centrifugation (NE only): 3,000 g for 30 mins (Check for phase separation).

-

Thermal Stress: Store at

/75% RH for 1 month.-

Pass Criteria: >90% drug retention; No color change (yellowing indicates oxidation).

-

-

Freeze-Thaw (NE only): 3 cycles (

to

References

-

Rollando, R., et al. (2019). Evaluation of the efficacy and toxicity of massoia oil nanoemulsion. ResearchGate.[6] Link

-

Zhang, L., et al. (2022). Making of Massoia Lactone-Loaded and Food-Grade Nanoemulsions and Their Bioactivities against a Pathogenic Yeast.[7] Marine Drugs (MDPI). Link

-

BenchChem Technical Support. Enhancing the Stability of Massoia Lactone in Formulations.Link

-

PubChem Compound Summary. Massoialactone (CID 642793). National Library of Medicine. Link

-

Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.[8] PLOS ONE. Link

-

Barros, et al. Skin irritation in transdermal drug delivery systems: a strategy for its reduction. PubMed.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-conferences.org [bio-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Massoia Lactone | C10H16O2 | CID 642793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-Massoialactone | C10H16O2 | CID 404821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

Application Note: (S)-(+)-Massoialactone as a Chiral Building Block in Organic Synthesis

[1]

Executive Summary

(S)-(+)-Massoialactone [(S)-5-hydroxy-2-decenoic acid lactone] is the "unnatural" enantiomer of the naturally occurring flavoring agent found in Cryptocarya massoy bark. While the (R)-(-)-enantiomer is widely sourced for its coconut-like aroma, the (S)-(+)-isomer serves as a critical chiral building block (CBB) in high-value organic synthesis. Its utility stems from its dense functionality: an

Structural Analysis & Reactivity Profile

The Chiral Scaffold

The core value of (S)-(+)-Massoialactone lies in its ability to transmit chiral information from the C6 position to incoming groups at C4 and C5 during functionalization.

-

Electrophilic Sites: The C3 and C5 positions are distinct electrophilic sites. The

-unsaturation activates C3 for Michael (1,4) additions, while the lactone carbonyl (C1) is susceptible to 1,2-addition or ring-opening. -

Stereochemical Director: The C6-pentyl chain adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. This steric bulk effectively shields one face of the lactone ring, directing nucleophilic attack to the opposite face (typically anti to the pentyl group), facilitating high diastereoselectivity.

Mechanistic Pathways

The molecule undergoes three primary classes of transformation:

-

Conjugate Addition (1,4-Addition): Nucleophiles (organocuprates, stabilized enolates) add to C3. The stereochemical outcome is governed by the C6 center, typically yielding trans-3,6-disubstituted products.

-

Lactone Reduction/Hydrogenation: Selective reduction of the C2-C3 olefin yields (S)-

-decalactone. -

Ring Opening: Nucleophilic attack at the carbonyl or hydride reduction opens the ring to generate chiral acyclic fragments (e.g., 1,5-diols or hydroxy-esters).

Reactivity Visualization

The following diagram maps the core reactivity manifold of (S)-(+)-Massoialactone.

Figure 1: Divergent synthetic pathways from the (S)-(+)-Massoialactone scaffold.[1][2][3][4]

Key Applications & Case Studies

Total Synthesis of Bioactive Macrolides

(S)-(+)-Massoialactone is a precursor for Verbalactone , a macrocyclic lactone. The synthesis exploits the pre-existing chirality at C5 (massoialactone numbering) to set remote stereocenters.

-

Mechanism: The lactone ring is opened to provide a long-chain hydroxy acid with defined stereochemistry. Subsequent intermolecular esterification and ring-closing metathesis (RCM) or macrolactonization yield the target.

-

Advantage: Avoids the need for asymmetric aldol reactions to set the initial alcohol stereocenter.

Pheromone Synthesis

The (S)-isomer is the antipode of the natural aggregation pheromone of Cryptocarya pests but is itself a pheromone component for other species (e.g., Idea leuconoe).

-

Application: Used in Structure-Activity Relationship (SAR) studies to determine the stereochemical requirement for biological activity in pest management systems.

Experimental Protocols

Protocol A: Stereoselective Conjugate Addition (Organocuprate)

Objective: Introduce a substituent at C3 with high diastereocontrol (trans relative to C6-pentyl).

Reagents:

-

(S)-(+)-Massoialactone (1.0 equiv)

-

Organocopper reagent (e.g.,

, generated in situ from RLi + CuI) -

TMSCl (Trimethylsilyl chloride) - Critical additive for rate acceleration and yield

-

THF (anhydrous)

Procedure:

-

Catalyst Preparation: In a flame-dried flask under Argon, dissolve CuI (1.5 equiv) in anhydrous THF. Cool to -78°C.

-

Nucleophile Formation: Add organolithium reagent (R-Li, 3.0 equiv) dropwise. Stir for 30 min to form the cuprate.

-

Activation: Add TMSCl (2.0 equiv) to the cuprate solution. Note: TMSCl traps the intermediate enolate, preventing side reactions and accelerating the 1,4-addition.

-

Addition: Dissolve (S)-(+)-Massoialactone in THF and add dropwise to the mixture at -78°C.

-

Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC (disappearance of UV-active starting material).

-

Quench: Quench with saturated aqueous

solution. Allow to warm to room temperature. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: Formation of the 3,6-trans-disubstituted lactone. The bulky C6-pentyl group directs the nucleophile to the opposite face.

Protocol B: Reductive Ring Opening to Chiral Diols

Objective: Convert the lactone into a chiral 1,5-diol for use in fragment coupling.

Reagents:

Procedure:

-

Setup: Suspend

(2.5 equiv) in anhydrous THF at 0°C under -

Addition: Add a solution of (S)-(+)-Massoialactone in THF dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux or keep at 0°C depending on scale.

-

Reflux: After addition, warm to room temperature and then reflux for 2 hours to ensure complete reduction of the double bond and the lactone carbonyl. Note: If the double bond must be preserved, use DIBAL-H at -78°C for partial reduction to the lactol, followed by Wittig olefination.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

-

Filtration: Filter the white granular precipitate through a pad of Celite.

-

Yield: Concentration of the filtrate yields the chiral 1,5-diol (typically (S)-decane-1,5-diol) in >90% yield.

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for converting (S)-Massoialactone into a complex chiral intermediate via conjugate addition and trapping.

Figure 2: Sequential functionalization workflow for high-diastereoselectivity synthesis.

Troubleshooting & Optimization

-

Low Diastereoselectivity: If the trans:cis ratio is poor during Michael addition, lower the temperature to -90°C and ensure the use of non-coordinating solvents (pure THF or Toluene/THF mixtures). The presence of HMPA can sometimes erode selectivity by loosening the transition state.

-

Polymerization:

-unsaturated lactones can polymerize with strong bases. Always generate the cuprate before adding the lactone, or use Lewis-acid catalyzed conditions (e.g., -

Racemization: The C6 center is generally stable, but the C3 center formed after addition is

to the carbonyl and can epimerize if the workup is too basic. Use buffered quench solutions (

References

-

Asymmetric Synthesis of Massoialactone: Pais, G. C. G., et al. "Asymmetric synthesis of (S)-(+)-Massoialactone."[1] Tetrahedron, 1999.[4][5] Link[5]

-

Conjugate Addition Methodology: Pirkle, W. H., & Adams, P. E.

-unsaturated lactones." Journal of Organic Chemistry, 1980.[5] Link[5] -

Biocatalytic Reduction: "Ene-reductase transform

-decalactone." Scientific Reports, 2021. Link -

General Review of Lactone Synthesis: "Synthesis of Chiral Building Blocks for Use in Drug Discovery." PMC, 2014.[6] Link

-

Ring Opening Mechanisms: "Ring opening of epoxides with C-nucleophiles." Current Organic Chemistry, 2015. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. US20210332397A1 - Method for preparing natural delta-decalactone and delta-dodecalactone by bioreduction of massoia oil - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

Application Note: High-Stability Massoialactone Nanoemulsions via Ultrasonication

Abstract & Scientific Rationale

Massoialactone (C10H16O2), a natural lactone derived from Cryptocarya massoia, exhibits potent antifungal, antibacterial, and anti-inflammatory properties. However, its application in pharmaceutical and cosmetic formulations is severely limited by high volatility, lipophilicity (poor water solubility), and potential for skin irritation at high concentrations.

This protocol details the encapsulation of Massoialactone into an Oil-in-Water (O/W) nanoemulsion.[1] By reducing droplet size to the nanoscale (20–100 nm), we achieve three critical pharmacological goals:

-

Kinetic Stability: Prevention of gravitational separation (creaming) and Ostwald ripening.

-

Enhanced Bioavailability: Increased surface area for absorption.

-

Controlled Release: Mitigation of volatility and reduction of direct contact irritation.

The HLB Tuning Strategy

The core of this protocol relies on the Hydrophile-Lipophile Balance (HLB) system. Massoialactone requires a specific HLB to form a stable interface with water. We utilize a binary surfactant system (Tween 80 and Span 80) to tune the HLB to approximately 11.8 , which matches the required value for lactone-rich essential oils, ensuring a tight interfacial film that resists coalescence.

Figure 1: The HLB tuning strategy combining hydrophilic and lipophilic surfactants to stabilize the Massoialactone oil-water interface.

Materials & Equipment

Reagents

| Component | Role | Grade/Spec |

| Massoialactone | Active Ingredient | >95% Purity (extracted or synthetic) |

| Tween 80 (Polysorbate 80) | Surfactant (Hydrophilic) | Pharm/Food Grade |

| Span 80 (Sorbitan Monooleate) | Co-Surfactant (Lipophilic) | Pharm/Food Grade |

| MCT Oil (Optional) | Carrier Oil | Medium Chain Triglycerides (prevents Ostwald ripening) |

| Ultrapure Water | Continuous Phase | Milli-Q, 18.2 MΩ[1]·cm |

Equipment

-

Ultrasonic Homogenizer (Probe Sonicator): 20-22 kHz, variable amplitude (e.g., Qsonica, Vibra-Cell).

-

Magnetic Stirrer: For pre-emulsion preparation.[2]

-

Dynamic Light Scattering (DLS): E.g., Malvern Zetasizer (for size/zeta potential).

-

Centrifuge: For stability testing and encapsulation efficiency.

-

Ice Bath: Critical for temperature control during sonication.

Experimental Protocol

Phase 1: Formulation Calculation

Based on optimized literature values [1], a surfactant-to-oil ratio (SOR) of 4:1 is recommended for maximum stability, though 1:1 can be used for higher loading.

Standard Batch (10 mL Total Volume):

-

Massoialactone: 200 µL (approx. 2% v/v)

-

Span 80: 240 µL

-

Ultrapure Water: 9.0 mL

Note: The Tween:Span ratio here (70:30) yields the target HLB of ~11.8.

Phase 2: Step-by-Step Preparation

Figure 2: Workflow for the preparation of Massoialactone nanoemulsions via low-energy titration followed by high-energy sonication.

Detailed Steps:

-

Surfactant Phase Preparation: In a 20 mL glass scintillation vial, combine 560 µL of Tween 80 and 240 µL of Span 80. Stir magnetically at 500 rpm for 5 minutes to ensure a homogenous surfactant blend.

-

Oil Phase Integration: Add 200 µL of Massoialactone to the surfactant blend.

-

Critical Checkpoint: If using pure Massoialactone, ensure it is fully miscible with the surfactants. If turbidity occurs immediately, slight warming (30°C) may be required, but avoid high heat due to volatility.

-

-

Aqueous Phase Titration (Spontaneous Emulsification): While stirring the oil/surfactant mix at 750 rpm , titrate 9.0 mL of ultrapure water into the vial dropwise (approx. 1 drop/second).

-

Observation: The mixture will turn from clear/yellowish to a milky white coarse emulsion. Continue stirring for 20 minutes after all water is added.

-

-